Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate
CAS No.: 924287-65-0
Cat. No.: VC5680547
Molecular Formula: C9H5BrFNO2S
Molecular Weight: 290.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 924287-65-0 |
|---|---|
| Molecular Formula | C9H5BrFNO2S |
| Molecular Weight | 290.11 |
| IUPAC Name | methyl 2-bromo-4-fluoro-1,3-benzothiazole-6-carboxylate |
| Standard InChI | InChI=1S/C9H5BrFNO2S/c1-14-8(13)4-2-5(11)7-6(3-4)15-9(10)12-7/h2-3H,1H3 |
| Standard InChI Key | SGWVZBCLQAXEJM-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C2C(=C1)SC(=N2)Br)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound consists of a benzo[d]thiazole scaffold—a bicyclic system combining a benzene ring fused to a thiazole ring. Key substituents include:
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Bromine at position 2 of the thiazole ring.
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Fluorine at position 4 of the benzene ring.
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Methyl ester at position 6 of the benzene ring.
Table 1: Structural Descriptors
Synthesis and Preparation
Synthetic Routes
The primary synthesis involves a Sandmeyer-type reaction, as detailed in a 2017 Journal of Medicinal Chemistry study :
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Bromination of Methyl 4-Amino-3-fluorobenzoate:
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Diazotization and Bromination:
Table 2: Key Synthesis Parameters
| Step | Reactants | Conditions | Yield |
|---|---|---|---|
| 1 | Methyl 4-amino-3-fluorobenzoate, Br₂ | AcOH, 30°C, 48 h | 66% |
| 2 | Intermediate, CuBr₂, t-BuONO | CH₃CN, 30°C, 48 h | 24% |
Physicochemical Properties
Physical State and Stability
Solubility and Partitioning
Applications in Medicinal Chemistry
Table 3: Biological Relevance of Benzothiazole Derivatives
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